molecular formula C11H13Cl2NO2 B4658180 butyl (2,4-dichlorophenyl)carbamate

butyl (2,4-dichlorophenyl)carbamate

Cat. No.: B4658180
M. Wt: 262.13 g/mol
InChI Key: BEUPXINOTRHKBZ-UHFFFAOYSA-N
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Description

Butyl (2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, characterized by the presence of a butyl group and a 2,4-dichlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:

2,4-Dichlorophenyl isocyanate+ButanolButyl (2,4-dichlorophenyl)carbamate\text{2,4-Dichlorophenyl isocyanate} + \text{Butanol} \rightarrow \text{this compound} 2,4-Dichlorophenyl isocyanate+Butanol→Butyl (2,4-dichlorophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as the purification of reactants, precise control of reaction temperature and pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Butyl (2,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenylamine and butanol.

    Oxidation: Oxidative reactions can modify the carbamate group, potentially leading to the formation of corresponding urea derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenylamine and butanol.

    Oxidation: Urea derivatives.

    Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl (2,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl (2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl (2,3-dichlorophenyl)carbamate
  • Butyl (3,4-dichlorophenyl)carbamate
  • Butyl (2,5-dichlorophenyl)carbamate

Uniqueness

Butyl (2,4-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

butyl N-(2,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPXINOTRHKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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